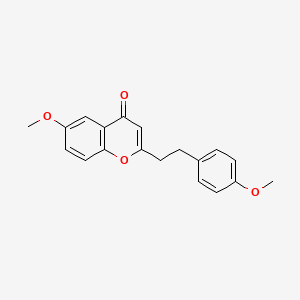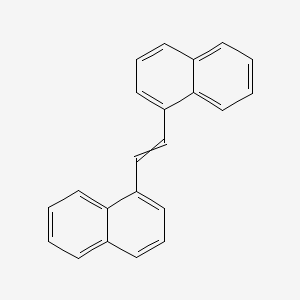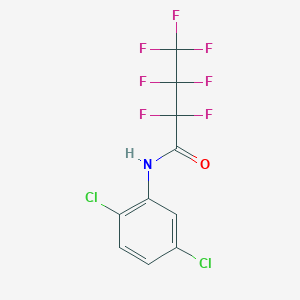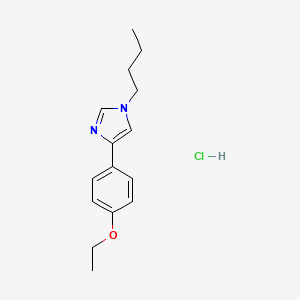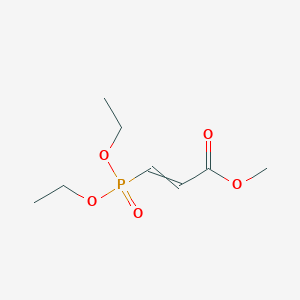![molecular formula C16H21NO4 B14160314 7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane CAS No. 696649-64-6](/img/structure/B14160314.png)
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of nitro and phenyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate nitro and phenyl substituents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the temperature is maintained to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
7,9-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the nitro and phenyl groups, making it less reactive in certain chemical reactions.
8-Hydroxy-7,9-dimethyl-1,4-dioxaspiro[4.5]decane: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4
Properties
CAS No. |
696649-64-6 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
7,7-dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C16H21NO4/c1-15(2)11-16(20-8-9-21-16)10-13(14(15)17(18)19)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
InChI Key |
FDWSIGVFIJBHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C1[N+](=O)[O-])C3=CC=CC=C3)OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
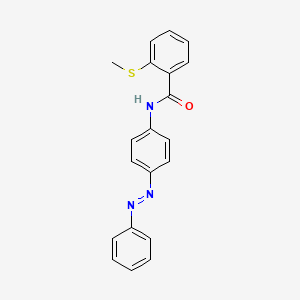
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)


![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
